molecular formula C14H19NO3 B11169066 N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide

N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide

Cat. No.: B11169066
M. Wt: 249.30 g/mol
InChI Key: HHZOLVJKOWONFI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide is a chemical compound with a complex structure that includes a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, followed by reduction with lithium tetrahydroaluminate . Another method involves the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the processes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in tumor cells under glucose starvation, leading to cell death . This suggests its potential as an anticancer agent by targeting the metabolic vulnerabilities of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-ethylbutanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-ethylbutanamide

InChI

InChI=1S/C14H19NO3/c1-3-11(4-2)14(16)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,3-4,8-9H2,1-2H3,(H,15,16)

InChI Key

HHZOLVJKOWONFI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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